Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Description
Ethyl 6-(4-methylphenyl)-6-oxohexanoate (CAS: 100847-87-8) is an ester derivative characterized by a hexanoate backbone substituted with a 4-methylphenyl ketone group. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol . The compound is structurally defined by a para-methyl-substituted aromatic ring linked to a six-carbon chain terminating in an ethyl ester. Key synonyms include ethyl 6-oxo-6-p-tolylhexanoate and benzenehexanoic acid, 4-methyl-ε-oxo-, ethyl ester. This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as an intermediate for more complex molecules .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-14(16)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSBSBGJGZARQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553921 | |
| Record name | Ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100847-87-8 | |
| Record name | Ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
This two-step process involves initial iodination followed by palladium-catalyzed hydrogenation. Ethyl 5-iodovalerate reacts with 4-methylacetophenone under ethylene dibromide activation in tetrahydrofuran (THF) at 65°C. The intermediate undergoes hydrogenolysis using 5% Pd(OH)₂/C in a dimethylformamide (DMF)-toluene system at 25–35°C for 71 hours.
Critical Parameters :
Table 1: Catalytic Hydrogenation Method Optimization
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 25–50°C | 35°C | +22% |
| Pd Catalyst Type | Pd/C, Pd(OH)₂/C | Pd(OH)₂/C | +15% |
| Reaction Time | 48–96 h | 71 h | +8% |
| H₂ Pressure | 1–5 atm | 3 atm | +12% |
Visible-Light Initiated Photoredox Addition
Radical Pathway and Solvent Effects
The photoredox method employs [Ru(bpy)₃]²⁺ as catalyst under 450 nm LED irradiation. 1,3-Dicarbonyl precursors react with 4-methylstyrene in methanol/water (4:1), achieving 86% yield through radical recombination. Protic solvents favor branched ester formation via hydrogen atom transfer (HAT).
Key Innovations :
Table 2: Photoredox Conditions vs. Yield
| Condition | Variation | Yield (%) | Selectivity |
|---|---|---|---|
| Light Source | 450 nm vs. 365 nm | 86 vs. 54 | 9:1 vs. 3:1 |
| Solvent | MeOH/H₂O vs. THF | 86 vs. 62 | 9:1 vs. 2:1 |
| Catalyst Loading | 2 mol% vs. 5 mol% | 86 vs. 88 | No change |
| Reaction Time | 12 h vs. 24 h | 86 vs. 89 | No change |
Diazo Compound-Based Synthesis
Multi-Step Diazo Coupling Protocol
This four-step approach starts with ketoester formation using TsN₃ (tosyl azide) in acetonitrile with triethylamine. Subsequent diazo transfer at 0°C produces reactive intermediates, which undergo [3+2] cycloaddition with 4-methylbenzaldehyde derivatives. Final acid-catalyzed rearrangement yields the target ester.
Process Challenges :
Table 3: Diazo Method Yield Breakdown
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Ketoester Formation | TsN₃, Et₃N | 4 h | 78% |
| Diazo Transfer | TsNHNH₂, MeOH | 14 h | 65% |
| Cycloaddition | 4-MePhCHO, CH₂Cl₂ | 6 h | 58% |
| Rearrangement | TfOH, 0°C | 15 min | 82% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Catalytic Hydrogenation | Photoredox | Diazo |
|---|---|---|---|
| Total Yield | 68% | 86% | 52% |
| Reaction Time | 71 h | 12 h | 24 h |
| Temperature Range | 25–65°C | 25°C | -20–60°C |
| Catalyst Cost | $320/g Pd | $45/g Ru | $0 |
| Scalability | Pilot-validated | Lab-scale | Lab-scale |
Key Findings :
-
Photoredox offers highest yield but requires expensive ruthenium catalysts.
-
Catalytic hydrogenation remains preferred for batch production despite longer duration.
-
Diazo method suffers from cumulative yield loss but provides stereochemical control.
Industrial Adaptation Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 6-(4-methylphenyl)-6-oxohexanoic acid and ethanol.
Reduction: Ethyl 6-(4-methylphenyl)-6-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-methylphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methylphenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Alkyl-Substituted Phenyl Analogs
Key Observations :
Amino- and Heterocyclic-Substituted Analogs
Key Observations :
Positional Isomers and Functional Group Variations
Biological Activity
Ethyl 6-(4-methylphenyl)-6-oxohexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hexanoate backbone with a ketone functional group and a 4-methylphenyl substituent, which contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
The structure consists of a hexanoate chain with a ketone group at the 6-position and a 4-methylphenyl group attached, making it unique among similar compounds due to the specific positioning of the methyl group on the phenyl ring.
The biological activity of this compound is thought to involve its interaction with various molecular targets in biological systems. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, which are critical for its biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating signaling pathways that affect cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activities
Research into the biological activities of this compound has indicated several promising areas:
- Antimicrobial Properties : Investigations have shown that this compound exhibits antimicrobial activity against certain bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation in certain types of cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-oxohexanoate | C14H24O3 | Lacks the 4-methylphenyl group; potentially less active |
| Mthis compound | C15H18O3 | Similar structure but with a methyl ester group; affects reactivity |
| Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | C15H18BrO3 | Contains bromine; different reactivity profile |
The presence of both the ketone and the 4-methylphenyl group in this compound enhances its hydrophobicity and possibly its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A study published in PubMed highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines, indicating its possible role as an anticancer agent.
- Inflammatory Response : Research indicated that this compound could reduce inflammatory markers in animal models, supporting its use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 6-(4-methylphenyl)-6-oxohexanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of 6-(4-methylphenyl)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (excess ethanol to drive equilibrium). Kinetic monitoring via TLC or in-situ IR spectroscopy ensures reaction completion. For scale-up, continuous flow reactors improve efficiency and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm), aromatic protons (δ 7.2–7.4 ppm), and methyl groups (δ 2.3–2.5 ppm for CH₃ on phenyl; δ 1.2–1.4 ppm for ethyl ester) .
- IR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (keto group) validate functional groups .
- Mass Spectrometry : ESI-MS identifies molecular ion [M+H]⁺ (m/z ~277 for C₁₆H₂₀O₃) and fragmentation patterns .
Q. How does the 4-methylphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-donating methyl group stabilizes the phenyl ring via hyperconjugation, reducing electrophilicity at the keto carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) for reactions like ketone reduction or ester hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor IC₅₀ variability)?
Discrepancies arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Mitigation steps:
- Purity Control : Use HPLC (≥97% purity, C18 column, acetonitrile/water gradient) .
- Standardized Assays : Compare activity under identical conditions (e.g., MTT assay in MCF-7 cells, 48h exposure) .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to account for bioavailability differences .
Q. How can computational modeling predict the impact of para-substituents on binding affinity to target enzymes?
Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) of substituents (e.g., -CH₃ vs. -CF₃). Molecular docking (AutoDock Vina) assesses steric compatibility with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity). Para-methyl groups enhance hydrophobic interactions but reduce polarity, impacting solubility .
Q. What crystallographic methods validate the solid-state conformation of this compound?
Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and packing motifs. Key parameters:
Q. Why do substituent positions (ortho vs. para) on the phenyl ring alter metabolic pathways in vivo?
Para-substituents minimize steric hindrance in cytochrome P450 binding, favoring oxidation at the methyl group or keto position. Ortho-substituents impede enzyme access, leading to alternative pathways (e.g., ester hydrolysis). Radiolabeled studies (¹⁴C-tracing) quantify metabolite distributions .
Methodological Guidance
Designing SAR Studies for Analogues with Modified Alkyl Chains
- Synthesis : Replace ethyl with longer alkyl chains (e.g., propyl, butyl) via Steglich esterification (DCC/DMAP) .
- Activity Correlation : LogP measurements (HPLC) correlate chain length with membrane permeability. Butyl analogues show 3× higher CNS penetration in BBB models .
Optimizing Catalytic Asymmetric Reductions of the Keto Group
Use chiral catalysts (e.g., CBS catalyst with BH₃·THF) to achieve enantioselective reduction (>90% ee). Monitor stereochemistry via chiral HPLC (Chiralpak IC column) .
Addressing Solubility Challenges in Formulation
- Co-solvents : Use PEG-400/water mixtures (1:1 v/v) for in vitro assays.
- Prodrug Design : Convert ester to morpholinoethyl amide for enhanced aqueous solubility (logS increase from −3.2 to −1.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
